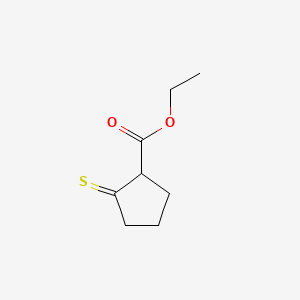

Ethyl 2-thioxocyclopentanecarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

20628-12-0 |

|---|---|

Molecular Formula |

C8H12O2S |

Molecular Weight |

172.25 g/mol |

IUPAC Name |

ethyl 2-sulfanylidenecyclopentane-1-carboxylate |

InChI |

InChI=1S/C8H12O2S/c1-2-10-8(9)6-4-3-5-7(6)11/h6H,2-5H2,1H3 |

InChI Key |

MZUDKMRTKVDEOY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCC1=S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Thioxocyclopentanecarboxylate

Chemo-selective Thionation Strategies for the Carboxylate Group

The introduction of a thione group (C=S) in place of a carbonyl group (C=O) in the precursor molecule, ethyl 2-oxocyclopentanecarboxylate, requires a chemo-selective approach. This is crucial due to the presence of two carbonyl groups: a ketone and an ester. The inherent difference in reactivity between these two functional groups is exploited to achieve selective thionation. Generally, ketones are more reactive towards thionating agents than esters, allowing for the preferential conversion of the ketone carbonyl into a thioketone. nih.govnih.gov

Utilization of Phosphorous Sulfides (e.g., P4S10) and Lawesson's Reagent in Thionation

Phosphorus pentasulfide (P4S10) and Lawesson's reagent are the most common thionating agents in organic synthesis. nih.govorganic-chemistry.org Lawesson's reagent is often preferred due to its milder nature and better solubility in organic solvents, leading to cleaner reactions and higher yields. organic-chemistry.org

The mechanism of thionation with Lawesson's reagent involves the formation of a reactive dithiophosphine ylide intermediate. This intermediate reacts with the carbonyl group to form a four-membered thiaoxaphosphetane ring, which then fragments to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct. organic-chemistry.org The higher reactivity of ketones compared to esters towards Lawesson's reagent allows for the selective thionation of the ketone group in ethyl 2-oxocyclopentanecarboxylate. nih.govorganic-chemistry.org

Phosphorus pentasulfide, while also effective, typically requires higher reaction temperatures and may lead to more side products. organic-chemistry.org However, its reactivity can be modulated by using it in combination with other reagents.

| Reagent | Typical Substrates | Relative Reactivity |

| Lawesson's Reagent | Ketones, Esters, Amides | Ketones > Amides > Esters |

| Phosphorus Pentasulfide (P4S10) | Ketones, Esters, Amides | Ketones > Amides > Esters |

Development and Application of Alternative Thionating Agents

Research has led to the development of alternative thionating agents to improve selectivity, yield, and ease of workup. One such example is the combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (P4S10/HMDO). This reagent system has been shown to efficiently convert esters, lactones, amides, and ketones to their corresponding thio-derivatives, with yields often comparable or superior to those obtained with Lawesson's reagent. nih.govresearchgate.net An advantage of the P4S10/HMDO system is that the byproducts can be removed by a simple hydrolytic workup, avoiding the need for chromatography. nih.gov

Another development is the use of fluorous Lawesson's reagent. This reagent allows for a more straightforward purification process through fluorous solid-phase extraction, which is particularly beneficial in combinatorial chemistry and high-throughput synthesis. organic-chemistry.orgresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for achieving high yield and selectivity in the thionation of ethyl 2-oxocyclopentanecarboxylate. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the thionating agent.

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Non-polar solvents like toluene (B28343) or xylene are commonly used for thionation reactions with Lawesson's reagent. nih.gov

Temperature: The reaction temperature is a crucial factor. While higher temperatures can increase the reaction rate, they may also lead to a decrease in selectivity and the formation of side products. For the selective thionation of the more reactive ketone group, milder conditions are generally preferred.

Stoichiometry: The molar ratio of the thionating agent to the substrate is another important parameter. Using a controlled amount of the thionating agent can help to ensure that only the more reactive carbonyl group is converted.

Microwave irradiation has also been employed to accelerate thionation reactions, often leading to shorter reaction times and improved yields. organic-chemistry.org

| Parameter | Effect on Thionation |

| Solvent | Can influence reaction rate and selectivity. |

| Temperature | Higher temperatures increase rate but may decrease selectivity. |

| Stoichiometry | Controlled amounts of reagent enhance selectivity. |

| Microwave Irradiation | Can shorten reaction times and improve yields. |

Cyclopentanecarboxylate Precursor Synthesis and Functionalization

The primary precursor for Ethyl 2-thioxocyclopentanecarboxylate is ethyl 2-oxocyclopentanecarboxylate. sigmaaldrich.comnih.gov This β-keto ester is typically synthesized via the Dieckmann condensation.

Enolizable Ester Formation and Subsequent Derivatization Methods

Ethyl 2-oxocyclopentanecarboxylate is an enolizable β-keto ester, meaning it can exist in equilibrium with its enol tautomer. This property is key to its further functionalization. The α-proton between the two carbonyl groups is acidic and can be removed by a base to form a nucleophilic enolate ion. libretexts.org

This enolate can then be reacted with various electrophiles in alkylation or acylation reactions to introduce new functional groups at the α-position. For example, the alkylation of the enolate of ethyl 2-oxocyclopentanecarboxylate with an alkyl halide is a common method for introducing an alkyl group at the carbon adjacent to the ester. libretexts.orgcaltech.edu This allows for the synthesis of a wide range of substituted cyclopentanone (B42830) derivatives.

Ring Closure and Functional Group Introduction Methodologies to the Cyclopentane (B165970) Moiety

The Dieckmann condensation is a powerful intramolecular Claisen condensation reaction used to form five- or six-membered rings. wikipedia.orgyoutube.com In the synthesis of ethyl 2-oxocyclopentanecarboxylate, diethyl adipate (B1204190) is treated with a strong base, such as sodium ethoxide. The base removes a proton from the α-carbon of one of the ester groups, forming an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to a cyclic β-keto ester after acidification. youtube.comyoutube.com

Beyond the Dieckmann condensation, other ring-closing methodologies can be employed to synthesize functionalized cyclopentane rings. Ring-closing metathesis (RCM) is a versatile method for the formation of cyclic compounds and can be used to construct cyclopentane rings with various functional groups. organic-chemistry.org Additionally, other cyclization strategies, such as radical cyclizations and cycloaddition reactions, can provide access to highly functionalized cyclopentane derivatives that can serve as precursors to compounds like this compound. rsc.org

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have become integral to the development of new synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, green approaches primarily focus on the thionation of its oxygen analog, ethyl 2-oxocyclopentanecarboxylate.

The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in organic synthesis. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a widely used thionating agent for this purpose. nih.govwikipedia.orgorganic-chemistry.orgnih.gov Traditional thionation reactions often require high temperatures and the use of high-boiling point solvents like toluene or xylene, which pose environmental and safety concerns.

To address these issues, solvent-free and catalytic methods have been explored. Microwave-assisted organic synthesis has emerged as a powerful tool for promoting solvent-free reactions. acs.org The application of microwave irradiation can significantly accelerate the thionation of carbonyl compounds with Lawesson's reagent under solvent-free conditions. acs.org This technique not only reduces reaction times from hours to minutes but also often leads to cleaner reactions and easier product isolation. For the synthesis of this compound, a solvent-free approach would involve mixing ethyl 2-oxocyclopentanecarboxylate with Lawesson's reagent and exposing the mixture to microwave irradiation.

While Lawesson's reagent is effective, it is used in stoichiometric amounts, which is not ideal from a green chemistry perspective. The development of catalytic thionation processes is a key research goal. Although truly catalytic thionation of β-keto esters remains a challenge, research into catalytic cycles involving other thionating agents or the in-situ generation of reactive sulfur species is ongoing.

A hypothetical solvent-free thionation of ethyl 2-oxocyclopentanecarboxylate is presented in the table below, highlighting the potential advantages of this green chemistry approach.

| Parameter | Conventional Heating in Toluene | Microwave-Assisted (Solvent-Free) |

| Solvent | Toluene | None |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Work-up | Solvent removal required | Simplified |

| Environmental Impact | Use of volatile organic compound | Reduced waste |

This is an interactive data table based on generalized findings for solvent-free microwave-assisted reactions compared to conventional heating.

A key aspect of green chemistry is the quantitative assessment of the environmental performance of a chemical process. Several metrics have been developed for this purpose, with atom economy and the E-factor being two of the most common. mdpi.com

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from ethyl 2-oxocyclopentanecarboxylate using Lawesson's reagent, the stoichiometric equation is:

2 C₈H₁₂O₃ + (CH₃OC₆H₄PS₂)₂ → 2 C₈H₁₂O₂S + (CH₃OC₆H₄PO₂)₂

The atom economy for this reaction can be calculated based on the molecular weights of the reactants and the desired product.

The E-Factor (Environmental Factor) provides a measure of the total waste generated in a process and is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates a more environmentally friendly process. In the context of the thionation reaction, the waste would primarily consist of the byproducts from Lawesson's reagent and any solvents used. A solvent-free approach would significantly reduce the E-factor.

The following table provides a comparative analysis of the sustainability metrics for a hypothetical synthesis of this compound.

| Metric | Ideal Value | Conventional Synthesis (with solvent) | Solvent-Free Synthesis |

| Atom Economy | 100% | Moderate | Moderate |

| E-Factor | 0 | High (due to solvent and reagent byproducts) | Lower (primarily reagent byproducts) |

| Reaction Mass Efficiency | 100% | Low to Moderate | Moderate to High |

This is an interactive data table illustrating the potential improvements in sustainability metrics when moving to a solvent-free process.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct biological activities. The development of stereoselective methods for the synthesis of chiral derivatives of this compound is therefore a significant endeavor.

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

For the synthesis of enantiopure this compound derivatives, a chiral auxiliary could be attached to the cyclopentane ring prior to or during its formation. For instance, a chiral auxiliary could be appended to a precursor molecule that is then cyclized to form the cyclopentane ring with a defined stereochemistry. Alternatively, a prochiral cyclopentanone derivative could be reacted with a chiral reagent to introduce a stereocenter.

Sulfur-based chiral auxiliaries, derived from amino acids, have demonstrated considerable utility in various asymmetric transformations, including Michael additions and aldol (B89426) reactions. scielo.org.mx A hypothetical approach could involve the use of a chiral sulfur-containing auxiliary to control the formation of a stereocenter on the cyclopentane ring.

| Chiral Auxiliary Type | Example | Potential Application |

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylation of a cyclopentanone precursor. |

| Camphorsultam | Oppolzer's Sultam | Diastereoselective functionalization of the cyclopentane ring. |

| Sulfur-based Auxiliaries | Thiazolidinethiones | Asymmetric Michael additions to form the cyclopentane ring. scielo.org.mx |

This is an interactive data table outlining potential chiral auxiliaries and their applications in the synthesis of chiral cyclopentane derivatives.

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This methodology employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

In the context of this compound, asymmetric catalysis could be applied at two key stages: the thionation step or the formation of the cyclopentane ring.

Asymmetric Thionation: While the development of a general catalytic asymmetric thionation of ketones remains a significant challenge, research into chiral catalysts that can differentiate between the enantiotopic faces of a prochiral ketone is an active area of investigation. A hypothetical chiral catalyst could coordinate to the carbonyl group of ethyl 2-oxocyclopentanecarboxylate, directing the approach of the thionating agent to one face of the molecule, thereby leading to an enantiomerically enriched product.

Asymmetric Cyclopentane Formation: A more established approach would be the asymmetric catalytic construction of the chiral cyclopentane ring itself. Numerous catalytic asymmetric methods for the synthesis of chiral cyclopentanes have been reported. nih.gov For example, an enantioselective intramolecular Michael addition or an asymmetric Pauson-Khand reaction could be employed to construct the cyclopentane ring with a defined stereochemistry. The resulting chiral ethyl 2-oxocyclopentanecarboxylate could then be thionated in a subsequent step.

Recent advances in organocatalysis have also provided powerful tools for the enantioselective synthesis of cyclic compounds. acs.org Chiral amines, phosphoric acids, and thioureas have been successfully employed as catalysts in a variety of asymmetric transformations that could potentially be adapted for the synthesis of chiral cyclopentane precursors. rsc.org

| Catalytic Approach | Catalyst Type | Potential Reaction |

| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Rh, Ru) | Reduction of a prochiral cyclopentene (B43876) precursor. |

| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., prolinol ether) | Intramolecular cyclization of a linear precursor. |

| Asymmetric Aldol Reaction | Chiral Lewis Acid or Organocatalyst | Intramolecular cyclization to form the cyclopentane ring. |

This is an interactive data table summarizing potential asymmetric catalytic strategies for the synthesis of chiral cyclopentane derivatives.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl 2 Thioxocyclopentanecarboxylate

Reactivity of the Thioxo (C=S) Functional Group

The thiocarbonyl group is the dominant site of reactivity in Ethyl 2-thioxocyclopentanecarboxylate. Compared to its oxygen analogue, the carbonyl group (C=O), the C=S double bond is longer, weaker, and more polarizable. caltech.edu The dissociation energy of a C=S bond is significantly lower than that of a C=O bond (approximately 115 kcal/mol versus 162 kcal/mol). caltech.edu This lower bond energy, coupled with the greater polarizability of sulfur, makes the thiocarbonyl group more reactive towards a variety of reagents. caltech.edu

Nucleophilic Addition Reactions at the Thiocarbonyl Center

The carbon atom of the thiocarbonyl group is electrophilic, analogous to a carbonyl carbon, due to the electronegativity difference between carbon and sulfur. Consequently, it is susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process for thiocarbonyl compounds. unacademy.commasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic thiocarbonyl carbon. This attack breaks the C=S pi bond, and the electron pair moves to the sulfur atom, forming a tetrahedral intermediate known as a thioalkoxide. youtube.comkhanacademy.org Subsequent protonation of the sulfur atom yields a thiol.

Mechanism of Nucleophilic Addition:

Nucleophilic Attack: A nucleophile forms a new sigma bond with the electron-deficient thiocarbonyl carbon. byjus.com This step leads to the rehybridization of the carbon from sp² to sp³. masterorganicchemistry.com

Formation of Tetrahedral Intermediate: A transient thioalkoxide intermediate is formed where the sulfur atom bears a negative charge. youtube.com

Protonation: The thioalkoxide is protonated by a proton source (e.g., from the solvent or added acid) to give the final thiol product.

The reactivity of the thiocarbonyl group in this compound towards nucleophiles is influenced by both electronic and steric factors. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and carbanions, can participate in this reaction. caltech.edu

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Thiol |

| Alkyl/Aryl (R⁻) | Grignard Reagent (R-MgX) | Tertiary Thiol |

| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin analogue |

| Enolates | Lithium diisopropylamide (LDA) + Ketone | β-Hydroxythionoester analogue |

Pericyclic Reactions: Cycloadditions (e.g., [2+3], [4+2]) with Dienophiles and Dipolarophiles

The C=S double bond in this compound can readily participate in pericyclic reactions, particularly cycloadditions. wikipedia.org Thiocarbonyl compounds are often highly reactive dienophiles and dipolarophiles due to the favorable energetics of their frontier molecular orbitals. acs.org

[4+2] Cycloaddition (Diels-Alder Reaction): In this type of reaction, the thiocarbonyl group acts as a dienophile, reacting with a conjugated diene. The reaction involves the 4 π-electrons of the diene and the 2 π-electrons of the C=S bond, leading to the formation of a six-membered heterocyclic ring (a dihydrothiopyran derivative). These reactions are typically thermally allowed and proceed in a concerted, stereospecific manner. ic.ac.uk

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Thiocarbonyl compounds are excellent partners in 1,3-dipolar cycloadditions, often referred to as "super dipolarophiles". acs.org They react with 1,3-dipoles such as nitrile imines, nitrones, and azides to form five-membered sulfur-containing heterocycles. uchicago.edu For instance, reaction with a nitrile imine would yield a 1,3,4-thiadiazoline derivative. The high reactivity of the C=S bond in these reactions is attributed to its relatively low-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates interaction with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole. acs.orgacs.org

| Cycloaddition Type | Reactant Partner | Product (Heterocycle) |

| [4+2] Diels-Alder | Conjugated Diene (e.g., 1,3-Butadiene) | Dihydrothiopyran |

| [3+2] 1,3-Dipolar | Nitrile Imine | 1,3,4-Thiadiazoline |

| [3+2] 1,3-Dipolar | Nitrone | 1,4,2-Oxathiazolidine |

| [3+2] 1,3-Dipolar | Diazoalkane | Thiirane (B1199164) or 1,3,4-Thiadiazoline |

Electrophilic Activation and Subsequent Transformations of the Thiocarbonyl Group

While the thiocarbonyl carbon is electrophilic, the sulfur atom possesses lone pairs of electrons, making it nucleophilic and susceptible to attack by electrophiles. uzh.ch This "thiophilic" attack activates the C=S bond for subsequent transformations.

A prominent example is the reaction with carbenes or carbenoids. researchgate.net Electrophilic carbenes attack the sulfur atom to generate a thiocarbonyl ylide as a reactive intermediate. uzh.chuzh.ch This ylide is a 1,3-dipole and can undergo several rapid follow-up reactions:

1,3-Dipolar Electrocyclization: The ylide can cyclize to form a three-membered thiirane ring. uzh.ch Depending on the substituents, the thiirane may be stable or may extrude sulfur to yield an alkene. researchgate.net

1,5-Dipolar Electrocyclization: If other functional groups are suitably positioned, a 1,5-cyclization can occur. For example, reaction with an α-oxo carbenoid can lead to a 1,3-oxathiole. researchgate.net

Dimerization: In the absence of other reaction pathways, the ylide may dimerize to form a 1,4-dithiane. uzh.ch

Another important transformation involving electrophilic activation is the Eschenmoser sulfide (B99878) contraction, which converts a thioamide to an enamine with the extrusion of sulfur, often involving an alkylative coupling step. caltech.edu

Oxidative and Reductive Transformations Specific to the Thiocarbonyl Group

The sulfur atom in the thiocarbonyl group is in a low oxidation state and is readily oxidized. Mild oxidation, for example with a peracid like m-chloroperoxybenzoic acid (m-CPBA), typically converts the thiocarbonyl group to its corresponding S-oxide, known as a sulfine (B13751562) or thiocarbonyl S-oxide. caltech.edu Further oxidation can lead to other sulfur-oxygen species.

Conversely, the thiocarbonyl group can be reduced. Catalytic hydrogenation or treatment with reducing agents can reduce the C=S bond. The outcome depends on the specific reagents and conditions used.

Reduction to Thiol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the thionoester to a thiol.

Reductive Desulfurization: More vigorous reduction, for instance with Raney Nickel, can lead to complete removal of the sulfur atom, replacing the C=S group with a methylene (B1212753) group (CH₂).

| Transformation | Reagent(s) | Resulting Functional Group |

| Oxidation | m-CPBA | Sulfine (C=S=O) |

| Reduction | LiAlH₄ | Thiol (-CH(SH)) |

| Reductive Desulfurization | Raney Nickel | Methylene (-CH₂-) |

Reactivity of the Ester (COOEt) Moiety

The ethyl ester functional group in this compound exhibits reactivity characteristic of carboxylic acid esters, although its proximity to the thioxo group may influence reaction rates.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For this compound, the ethyl group can be replaced by other alkyl or aryl groups by reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst. organic-chemistry.org

Base-Catalyzed Transesterification: This mechanism involves a nucleophilic acyl substitution. An alkoxide (R'O⁻), generated from the new alcohol by a base, acts as the nucleophile and attacks the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the original ethoxide leaving group (EtO⁻) to form the new ester. masterorganicchemistry.com To drive the reaction to completion, the new alcohol is typically used in large excess.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl carbon towards nucleophilic attack by the new alcohol (R'-OH). masterorganicchemistry.com A tetrahedral intermediate is formed, and after a series of proton transfer steps, ethanol (B145695) is eliminated, and the new ester is formed after deprotonation. This is an equilibrium process, and removal of the ethanol byproduct or use of the new alcohol as the solvent can shift the equilibrium towards the desired product. researchgate.netresearchgate.net

| Catalyst Type | Key Steps | Conditions |

| Base (e.g., NaOR') | 1. Nucleophilic addition of R'O⁻. 2. Elimination of EtO⁻. | Typically uses the alcohol R'-OH as the solvent. |

| Acid (e.g., H₂SO₄) | 1. Protonation of C=O. 2. Nucleophilic attack by R'-OH. 3. Proton transfers. 4. Elimination of EtOH. | Equilibrium reaction; often requires removal of EtOH byproduct. |

Hydrolysis and Ester Cleavage Under Controlled Conditions

The hydrolysis of this compound involves the cleavage of its ester group. This reaction can be catalyzed by either acid or base.

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of ethanol to yield 2-thioxocyclopentanecarboxylic acid. The acidic hydrolysis is a reversible process.

In basic hydrolysis , also known as saponification, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester. This nucleophilic attack leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the ethoxide ion, a strong base, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol. This reaction is generally irreversible.

The conditions for these reactions can be controlled to favor either the forward or reverse reaction in the case of acidic hydrolysis, or to ensure complete reaction in the case of basic hydrolysis.

| Condition | Catalyst | Products | Reversibility |

| Acidic | Strong Acid (e.g., HCl, H₂SO₄) | 2-thioxocyclopentanecarboxylic acid, Ethanol | Reversible |

| Basic | Strong Base (e.g., NaOH, KOH) | Salt of 2-thioxocyclopentanecarboxylic acid, Ethanol | Irreversible |

Amidation and Other Nucleophilic Acyl Substitution Reactions

Beyond hydrolysis, the ester functionality of this compound is susceptible to attack by other nucleophiles, leading to a variety of nucleophilic acyl substitution products.

Amidation occurs when the compound is treated with ammonia (B1221849) or a primary or secondary amine. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the ester. The mechanism is similar to that of hydrolysis, involving a tetrahedral intermediate. The leaving group is the ethoxide ion, which is subsequently protonated by the amine, leading to the formation of the corresponding amide and ethanol. The reactivity of the amine plays a significant role in the reaction rate.

Other nucleophiles can also participate in acyl substitution reactions. For instance, reaction with hydrazine (B178648) can yield the corresponding hydrazide. These reactions broaden the synthetic utility of this compound, allowing for the introduction of various functional groups.

α-Carbon Acidity and Enolization Chemistry of this compound

The hydrogen atom on the carbon adjacent to both the thione and the ester groups (the α-carbon) of this compound is significantly acidic. This acidity is a key feature of its chemistry, enabling a range of important carbon-carbon bond-forming reactions.

Base-Catalyzed Deprotonation and Enolate Formation

The presence of two electron-withdrawing groups (the thione and the ester) stabilizes the conjugate base formed upon deprotonation of the α-carbon. A suitable base, such as an alkoxide, can readily remove this proton to generate a resonance-stabilized enolate ion. The negative charge in the enolate is delocalized over the α-carbon, the thione sulfur, and the carbonyl oxygen, which accounts for its stability and nucleophilicity. The position of the equilibrium between the keto/thione form and the enol/enethiol form is influenced by the solvent and the nature of the base used.

Alkylation and Acylation Reactions at the α-Position

The nucleophilic enolate of this compound can readily participate in reactions with electrophiles.

Alkylation at the α-position can be achieved by treating the enolate with an alkyl halide. This reaction proceeds via an SN2 mechanism, where the enolate acts as the nucleophile and displaces the halide leaving group. This allows for the introduction of various alkyl groups at the α-carbon, providing a powerful tool for the synthesis of more complex molecules.

Acylation at the α-position can be accomplished by reacting the enolate with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction introduces an acyl group to the α-carbon, further functionalizing the molecule.

Knoevenagel Condensation and Related Carbonyl Addition Reactions

As an active methylene compound, this compound can participate in Knoevenagel condensation reactions. This reaction involves the condensation of the enolate with an aldehyde or a ketone. The initial step is a nucleophilic addition of the enolate to the carbonyl carbon of the aldehyde or ketone, forming an aldol-type intermediate. This intermediate then typically undergoes dehydration to yield an α,β-unsaturated product. The reaction is usually catalyzed by a weak base.

| Reaction Type | Electrophile | Product |

| Alkylation | Alkyl Halide | α-Alkyl-2-thioxocyclopentanecarboxylate |

| Acylation | Acyl Halide/Anhydride | α-Acyl-2-thioxocyclopentanecarboxylate |

| Knoevenagel Condensation | Aldehyde/Ketone | α,β-Unsaturated compound |

Investigations into Reaction Mechanisms and Transition States

A deeper understanding of the reactivity of this compound requires detailed investigations into the mechanisms and transition states of its reactions.

In the case of enolate-based reactions , the structure and stability of the enolate are of primary importance. Computational studies can provide insights into the geometry and charge distribution of the enolate and the transition states for its reactions with various electrophiles. For instance, understanding the transition state for the SN2 alkylation can help predict the stereochemical outcome of the reaction when chiral centers are involved.

Mechanistic studies, combining experimental kinetics and computational modeling, are essential for a comprehensive elucidation of the factors that control the reactivity and selectivity of this compound.

Kinetic Studies of Key Transformation Pathways

Kinetic studies are fundamental to understanding the rates at which chemical reactions occur and the factors that influence these rates, such as pH, temperature, and catalyst concentration. For a compound like this compound, kinetic analysis of reactions such as hydrolysis and enolization provides insight into the stability of the molecule and the intermediates involved in its transformations.

Representative kinetic data for the hydrolysis of analogous thioesters highlight the significant influence of pH on their stability. For example, studies on S-methyl thioacetate (B1230152) have provided specific rate constants for its hydrolysis pathways. harvard.edu

Table 1: Representative Hydrolysis Rate Constants for S-methyl thioacetate in Water

| Rate Constant | Value |

|---|---|

| Acid-mediated (ka) | 1.5 x 10-5 M-1s-1 |

| Base-mediated (kb) | 1.6 x 10-1 M-1s-1 |

| pH-independent (kw) | 3.6 x 10-8 s-1 |

Data is illustrative and based on studies of S-methyl thioacetate to represent the kinetic behavior of a thioester linkage. harvard.edu

Another key transformation is enolization, where a proton is removed from the α-carbon (the carbon adjacent to both the thione and thioester groups), to form an enolate. This process is central to many reactions of β-dicarbonyl compounds, including alkylations and condensations. The rate of enolization can be studied under different basic conditions to understand the kinetic versus thermodynamic control of enolate formation. youtube.com The formation of the kinetic enolate is faster and typically occurs at the less sterically hindered α-proton, whereas the thermodynamic enolate is the more stable product. youtube.com

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can follow the labeled atom's position in the products, revealing bond-breaking and bond-forming steps.

For this compound, deuterium (B1214612) exchange studies would be particularly insightful. The protons on the α-carbon are acidic due to the electron-withdrawing effects of the adjacent thione and thioester groups. By placing the compound in a deuterated solvent like D₂O, with an acid or base catalyst, these α-protons can be exchanged for deuterium atoms. libretexts.org The rate of this exchange provides a measure of the kinetic acidity of these protons.

Anomalous hydrogen-deuterium exchange has been observed in some cyclic β-keto sulfides, where protons further from the carbonyl group exchange more rapidly than expected. osti.gov Similar studies on this compound could reveal interesting electronic effects transmitted through the cyclopentane (B165970) ring.

Table 2: Illustrative H/D Exchange Rates in Cyclic Ketones

| Compound | Position of Proton | Relative Exchange Rate |

|---|---|---|

| Thiolan-3-one | C-2 (α to C=O) | 1 |

| Thiolan-3-one | C-4 (β to C=O) | ~1000-5000 |

| 3-Pentanone | C-2/C-4 (α to C=O) | 1 |

This data is based on studies of thiolan-3-one and is presented to illustrate the potential for anomalous reactivity in cyclic thio-compounds. osti.gov

Furthermore, isotope labeling could be used to elucidate the mechanism of the Dieckmann condensation, the reaction that would form the five-membered ring of this compound from a linear dithioester precursor. masterorganicchemistry.comwikipedia.org By labeling one of the ester groups with ¹⁸O, for example, one could trace which oxygen atom is eliminated during the cyclization. The generally accepted mechanism involves the formation of an enolate which then attacks the other thioester group in an intramolecular nucleophilic acyl substitution. wikipedia.org An isotope labeling experiment would provide strong evidence to support this pathway.

In a hypothetical experiment to probe the Dieckmann condensation mechanism, one could start with a diethyl dithioadipate labeled with ¹³C at one of the carbonyl carbons. After the base-catalyzed cyclization to form this compound, the position of the ¹³C label in the product would confirm which carbonyl carbon was attacked and which was part of the newly formed enolate. This type of experiment is crucial for distinguishing between possible mechanistic pathways in complex organic reactions.

Synthesis and Characterization of Advanced Derivatives and Analogs of Ethyl 2 Thioxocyclopentanecarboxylate

Heterocyclic Compound Synthesis Utilizing Ethyl 2-thioxocyclopentanecarboxylate as a Building Block

The strategic placement of functional groups in this compound allows for its participation in various cyclization and cyclocondensation reactions, leading to the formation of numerous heterocyclic derivatives. The thioxo group, in particular, offers a reactive handle for introducing sulfur into newly formed rings or for participating in reactions where it is ultimately replaced by other heteroatoms.

The synthesis of thiophene (B33073) derivatives from this compound can be effectively achieved through reactions that build upon the existing carbon framework. The Gewald reaction is a prominent method for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org Given that this compound already contains the sulfur atom, a modified approach involving reaction with an α-halocarbonyl compound or a compound with an activated methylene (B1212753) group can lead to a thiophene ring fused to the cyclopentane (B165970) core.

For instance, the reaction with an α-haloester or α-haloketone in the presence of a base proceeds via S-alkylation followed by an intramolecular condensation to yield a substituted thiophene.

Table 1: Illustrative Synthesis of Thiophene Derivatives

| Reactant | Reagent | Base | Product | Typical Yield (%) |

|---|---|---|---|---|

| This compound | Ethyl bromoacetate | Sodium ethoxide | Diethyl 4,5-dihydro-cyclopenta[b]thiophene-2,3-dicarboxylate | 75-85 |

While less common, the conversion of the thioxo group to an oxygen-containing heterocycle like furan (B31954) is synthetically challenging. It would typically require a multi-step sequence involving the protection or modification of the thione, followed by a cyclization strategy analogous to the Paal-Knorr furan synthesis, which requires a 1,4-dicarbonyl precursor. rroij.com

The 1,3-bifunctional nature of the β-thioxoester system in this compound makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles such as pyrazoles and pyrimidines.

Pyrazoles are readily synthesized by the condensation reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives. rsc.orgresearchgate.netrsc.org The reaction of this compound with hydrazine hydrate (B1144303) is expected to proceed via initial formation of a hydrazone, followed by cyclization with elimination of water or hydrogen sulfide (B99878) to yield a cyclopentane-fused pyrazole, specifically a derivative of 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol or its thione analog.

Similarly, pyrimidine (B1678525) rings can be constructed by reacting the β-thioxoester with N-C-N synthons like urea, thiourea (B124793), or amidines. nih.govnih.govbu.edu.eg This condensation reaction typically occurs under acidic or basic conditions and results in the formation of a cyclopentane-fused pyrimidinone or pyrimidinethione. For example, reaction with thiourea would lead to the formation of a dihydropyrimidinethione derivative.

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Reactant | Reagent | Conditions | Product | Typical Yield (%) |

|---|---|---|---|---|

| This compound | Hydrazine hydrate | Ethanol (B145695), reflux | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol | 80-90 |

| This compound | Thiourea | Sodium ethoxide, reflux | 4-Thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidine | 65-75 |

The reactivity of both the thioxoester and the cyclopentane ring allows for the construction of more complex annulated (fused-ring) systems. researchgate.netmdpi.com By employing bifunctional reagents or multi-step reaction sequences, additional rings can be fused onto the initial cyclopentane framework.

A common strategy involves first synthesizing a fused heterocycle as described above (e.g., a thienopyrimidine) and then performing further cyclization reactions on the substituents of the newly formed ring. For example, a 2-aminothiophene derivative formed via a Gewald-type reaction can be further elaborated. The amino group can react with β-ketoesters to build a fused pyridine (B92270) ring, leading to a tricyclic system.

Modifications of the Cyclopentane Ring System

Beyond its use as a scaffold for heterocycle synthesis, the cyclopentane ring of this compound can itself be chemically modified. These modifications include the introduction of new substituents or the alteration of the ring size through expansion or contraction.

Introducing substituents directly onto the saturated carbons of the cyclopentane ring can be achieved through radical reactions. youtube.comrsc.org For example, free-radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation can introduce a bromine atom onto the cyclopentane ring, likely at the C4 position, which is allylic to the enolizable double bond of the β-thioxoester system. This newly installed functional group can then serve as a handle for further synthetic transformations.

Electrophilic substitution is less common on the saturated ring but can occur on the enol or enethiol tautomer. The double bond in these tautomers can react with electrophiles, although this often competes with reactions at the sulfur or oxygen atom. researchgate.net

The cyclopentane ring can be expanded to a six-membered ring, such as a cyclohexane (B81311) or piperidine, through rearrangement reactions. A well-known method for one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. organicreactions.orgwikipedia.orgwikipedia.org A plausible synthetic route would involve the conversion of the thioxo group to a ketone, followed by the formation of a cyanohydrin. Reduction of the nitrile to a primary amine would yield a 1-(aminomethyl)cyclopentanol (B1282178) derivative. Treatment of this intermediate with nitrous acid induces a diazotization, followed by a rearrangement that expands the ring to a cyclohexanone (B45756) derivative. slideshare.net

Table 3: Illustrative Ring Expansion Sequence

| Starting Material | Step 1 | Step 2 | Step 3 | Final Product |

|---|

Ring contraction of a cyclopentane ring to a cyclobutane (B1203170) derivative is also a known transformation, often proceeding through mechanisms like the Favorskii rearrangement for α-haloketones. wikipedia.orgresearchgate.net This would require initial α-halogenation of the corresponding ketone, followed by treatment with a base to induce the rearrangement and subsequent ring contraction.

Variations in the Ester Moiety of Thioxocyclopentanecarboxylates

The ester functionality of this compound serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives. By altering the alcohol-derived portion of the ester, compounds with varied physical and chemical properties, such as solubility, reactivity, and steric bulk, can be generated. These modifications are crucial for tailoring the molecule for specific applications, including its use as a building block in more complex molecular, polymeric, or supramolecular structures.

Synthesis of Methyl, Propyl, and Aryl 2-thioxocyclopentanecarboxylates

The synthesis of various alkyl and aryl 2-thioxocyclopentanecarboxylates generally follows a two-step process analogous to the preparation of the ethyl variant. The first step involves the synthesis of the corresponding β-keto ester, such as methyl, propyl, or phenyl 2-oxocyclopentanecarboxylate. These precursors can be readily prepared through established methods like the Dieckmann condensation or by transesterification of the more common ethyl 2-oxocyclopentanecarboxylate. organic-chemistry.org

The second and key step is the thionation of the ketone carbonyl group. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a highly effective and widely used reagent for this transformation. nih.gov The reaction involves treating the respective 2-oxocyclopentanecarboxylate with Lawesson's reagent in an inert solvent, such as toluene (B28343) or dichloromethane. The reaction rate for esters is typically slower than for ketones or amides, which can allow for selective thionation of the ring ketone while leaving the ester carbonyl intact. organic-chemistry.orgresearchgate.net The choice of the ester group (methyl, propyl, aryl) can influence the reaction conditions required for optimal yield, with bulkier groups potentially requiring longer reaction times or higher temperatures.

Table 1: Synthesis of 2-Thioxocyclopentanecarboxylate Esters

| Precursor Ester | Thionating Agent | Product Thioester | Typical Solvent |

|---|---|---|---|

| Methyl 2-oxocyclopentanecarboxylate | Lawesson's Reagent | Mthis compound | Toluene |

| Propyl 2-oxocyclopentanecarboxylate | Lawesson's Reagent | Propyl 2-thioxocyclopentanecarboxylate | Dichloromethane |

| Phenyl 2-oxocyclopentanecarboxylate | Lawesson's Reagent | Phenyl 2-thioxocyclopentanecarboxylate | Toluene |

Conversion to Carboxylic Acids and Amides

The ester group of 2-thioxocyclopentanecarboxylates can be readily converted into other important functional groups, namely carboxylic acids and amides, which serve as key intermediates for further synthetic elaborations.

Conversion to Carboxylic Acids: Hydrolysis of the ester functionality to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. This reaction is analogous to the hydrolysis of β-keto esters. aklectures.com For instance, heating this compound with aqueous acid or a base like sodium hydroxide (B78521), followed by acidic workup, would yield 2-thioxocyclopentanecarboxylic acid. It is important to control the reaction conditions, as harsh conditions could potentially lead to side reactions or degradation of the thione functionality. Similar to its β-keto acid counterpart, the resulting β-thio-keto acid may be susceptible to decarboxylation upon heating.

Conversion to Amides: The synthesis of 2-thioxocyclopentanecarboxamides can be approached via two primary routes. The first involves the conversion of the ester to the carboxylic acid as described above, followed by a standard amide coupling reaction. libretexts.org The synthesized 2-thioxocyclopentanecarboxylic acid can be activated with a coupling agent (e.g., DCC, EDC) and then reacted with a primary or secondary amine to form the desired amide.

Alternatively, direct aminolysis of the ester is a more atom-economical approach. This involves heating the this compound with an excess of the desired amine, sometimes in the presence of a catalyst. This transformation allows for the synthesis of a wide array of N-substituted and N,N-disubstituted amides, which are valuable building blocks in medicinal chemistry and materials science.

Table 2: Functional Group Transformations of this compound

| Starting Material | Transformation | Reagents | Product |

|---|---|---|---|

| This compound | Hydrolysis | 1. NaOH(aq), Heat 2. H₃O⁺ | 2-Thioxocyclopentanecarboxylic acid |

| 2-Thioxocyclopentanecarboxylic acid | Amidation | R₂NH, Coupling Agent (e.g., EDC) | N,N-Dialkyl-2-thioxocyclopentanecarboxamide |

| This compound | Aminolysis | R₂NH, Heat | N,N-Dialkyl-2-thioxocyclopentanecarboxamide |

Polymeric and Supramolecular Architectures Incorporating Thioxo-Ester Units

The unique structural and electronic properties of the 2-thioxocyclopentanecarboxylate scaffold make it an intriguing candidate for incorporation into larger, highly organized systems such as polymers and supramolecular assemblies.

Polymeric Architectures: The integration of thioxo-ester units into polymer backbones requires the design of bifunctional monomers. For instance, a derivative of this compound containing a polymerizable functional group, such as a hydroxyl or amino group on the ester chain (e.g., 2-hydroxythis compound), could act as a monomer. This monomer could undergo condensation polymerization with a dicarboxylic acid to form a polyester. libretexts.org Similarly, a monomer featuring a carboxylic acid at one end and the thioxo-ester unit at the other could be copolymerized with a diol. The presence of the sulfur atom in the polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, optical properties, or metal-binding capabilities.

Supramolecular Architectures: Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The 2-thioxocyclopentanecarboxylate unit possesses several features that could be exploited for self-assembly. The thiocarbonyl sulfur atom and the ester carbonyl oxygen atom can act as Lewis basic sites, capable of coordinating with metal ions. mdpi.com The use of bifunctional ligands containing this unit could lead to the formation of one-, two-, or three-dimensional metallo-supramolecular polymers. mdpi.com The choice of metal ion and the geometry of the ligand would dictate the final architecture of the assembly.

Furthermore, if the parent molecule is functionalized with groups capable of forming strong intermolecular interactions, such as hydrogen bonding (e.g., amides, carboxylic acids), it can self-assemble into higher-order structures like chains, sheets, or helical arrays. nih.gov These non-covalent polymers, where the thioxo-ester unit is a repeating motif, could exhibit interesting dynamic properties, as the non-covalent bonds can be reversibly broken and reformed.

Spectroscopic and Advanced Structural Elucidation of Ethyl 2 Thioxocyclopentanecarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural assignment of Ethyl 2-thioxocyclopentanecarboxylate can be achieved.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group and the cyclopentane (B165970) ring. The ethyl group protons typically appear as a quartet around 4.1-4.3 ppm (for the -OCH₂- group) and a triplet around 1.2-1.4 ppm (for the -CH₃ group). The protons on the cyclopentane ring would present more complex multiplets in the aliphatic region (approximately 1.8-3.5 ppm), with the methine proton at the C1 position being the most downfield due to its proximity to both the ester and thioxo groups.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. A key feature for this molecule is the presence of two signals at very low field. The ester carbonyl carbon (C=O) is expected to resonate in the range of 165-175 ppm. libretexts.org Significantly more downfield is the thioxo carbonyl carbon (C=S), which typically appears in the 190-220 ppm region, a characteristic feature of thioketones. libretexts.org The remaining carbons of the ethyl group and the cyclopentane ring would appear at higher fields.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Values are estimates based on typical ranges for similar functional groups. Actual shifts can vary based on solvent and other experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -O-CH₂ -CH₃ | 4.1 - 4.3 | Quartet (q) |

| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) |

| H -C1 | 3.3 - 3.6 | Multiplet (m) |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Values are estimates based on typical ranges for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S (C2) | 190 - 220 |

| C=O (Ester) | 165 - 175 |

| C 1 | 55 - 65 |

| -O-CH₂ -CH₃ | 60 - 65 |

| Ring Carbons (C3, C4, C5) | 20 - 40 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the molecular structure by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show a cross-peak between the ethyl group's -CH₂- quartet and -CH₃ triplet. It would also map out the connectivity of the protons around the cyclopentane ring, showing correlations between adjacent, non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structure elucidation, as it reveals long-range couplings between protons and carbons over two to three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com This is vital for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the -OCH₂- protons of the ethyl group to the ester carbonyl carbon, confirming the ester linkage. Crucially, it would also show correlations from the methine proton at C1 to both the ester carbonyl carbon and the thioxo carbon (C2), unequivocally establishing the β-thioxo ester framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. While less critical for the parent structure, NOESY is invaluable for determining the stereochemistry of substituted derivatives of this compound, revealing the relative orientation of substituents on the cyclopentane ring.

Interactive Table 3: Expected Key HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbon (¹³C) | Type of Correlation | Information Gained |

|---|---|---|---|

| -O-CH₂ -CH₃ | Ester C =O | ³J_CH | Confirms ethyl ester group |

| -O-CH₂-CH₃ | -O-CH₂ -CH₃ | ²J_CH | Confirms ethyl group connectivity |

| H -C1 | C =S (C2) | ²J_CH | Connects ring to thioxo group |

| H -C1 | Ester C =O | ²J_CH | Connects ring to ester group |

| H -C5 | C =S (C2) | ³J_CH | Confirms cyclopentane ring structure |

Dynamic NMR Studies of Conformational Equilibria

Molecules are not static, and dynamic NMR studies allow for the investigation of processes that occur on the NMR timescale, such as conformational changes and tautomerism. This compound can exist in a dynamic equilibrium between its thione form and its enethiol tautomer. nih.govscispace.com

Variable-temperature (VT) NMR experiments can provide insight into this equilibrium. At low temperatures, the exchange between tautomers may be slow enough to observe distinct sets of signals for both the thione and enethiol forms. As the temperature is raised, the rate of interconversion increases, leading to broadening of the signals. At a sufficiently high temperature, the signals may coalesce into a single, time-averaged set of peaks. By analyzing the line shapes at different temperatures, the kinetic and thermodynamic parameters (activation energy, equilibrium constant) for the tautomerization process can be determined.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. masterorganicchemistry.com

Characteristic Vibrational Frequencies of the Thioxo and Carbonyl Groups

The IR spectrum of this compound is expected to be dominated by strong absorptions from the ester and thioxo groups.

Carbonyl (C=O) Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band. For saturated aliphatic esters, this peak typically appears in the 1735-1750 cm⁻¹ region. pg.edu.pl Its high intensity and characteristic position make it a reliable diagnostic peak.

Thioxo (C=S) Stretch: The C=S stretching vibration is generally much weaker than the C=O stretch and appears at lower frequencies. actachemscand.org Its position is highly variable and can be found over a broad range, typically between 1020 and 1250 cm⁻¹. researchgate.netacs.org The absorption is often coupled with other vibrations, which can make its definitive assignment challenging. In some cases, the C=S bond is identified by comparing the spectrum to its oxygen-containing analog and noting the disappearance of the ketone band and the appearance of a new, weaker band in the expected region.

Interactive Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O stretch | 1735 - 1750 | Strong, Sharp |

| Thioxo | C=S stretch | 1020 - 1250 | Weak to Medium |

| Ester | C-O stretch | 1150 - 1300 | Strong |

Hydrogen Bonding and Intermolecular Interaction Analysis

IR spectroscopy is highly sensitive to intermolecular interactions, particularly hydrogen bonding. researchgate.netyoutube.com Although this compound does not have a hydrogen bond donor, its ester oxygen and thioxo sulfur atoms can act as hydrogen bond acceptors in the presence of protic solvents (like alcohols) or in mixtures with other compounds containing O-H or N-H groups.

The formation of a hydrogen bond weakens the C=O or C=S double bond, resulting in a shift of their stretching frequencies to lower wavenumbers (a "red shift"). researchgate.net The extent of this shift is proportional to the strength of the hydrogen bond. Additionally, the absorption bands of hydrogen-bonded groups are often broadened. By comparing the IR spectra of the compound in a non-polar solvent (e.g., CCl₄) with its spectra in a protic solvent, one can quantify the extent of hydrogen bonding interactions with the carbonyl and thioxo groups. This analysis provides valuable information about the molecule's ability to participate in non-covalent interactions, which influences its physical properties and chemical behavior.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides crucial information for confirming its molecular formula and understanding its gas-phase ion chemistry.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. The exact mass of this compound (C₈H₁₂O₂S) can be calculated by summing the precise masses of its constituent atoms.

Theoretical Exact Mass Calculation: The molecular formula for this compound is C₈H₁₂O₂S. Using the most abundant isotopes, the theoretical exact mass is calculated as follows:

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | 172.055801 |

An experimental HRMS measurement yielding a mass value very close to 172.0558 Da would confirm the elemental composition of C₈H₁₂O₂S for the molecular ion [M]⁺˙.

Fragmentation Patterns and Ion Dissociation Studies

The primary fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl (or in this case, thiocarbonyl) and ester functional groups. libretexts.orgpharmacy180.com Key expected fragmentation patterns would include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond of the ester would result in the loss of an ethoxy radical (•OCH₂CH₃), leading to the formation of a 2-thioxocyclopentanecarbonyl cation.

Loss of ethylene (B1197577) (CH₂=CH₂): A McLafferty-type rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl group to the thiocarbonyl sulfur, followed by the elimination of a neutral ethylene molecule.

Cleavage of the cyclopentane ring: The cyclopentane ring can undergo fragmentation, leading to the loss of small neutral molecules like ethylene or cyclopropane.

Loss of the ethyl group (-CH₂CH₃): Cleavage of the O-CH₂ bond would result in the loss of an ethyl radical.

A summary of predicted significant fragment ions is presented in the table below.

| m/z (predicted) | Proposed Fragment Ion | Neutral Loss |

| 143 | [M - C₂H₅]⁺ | Ethyl radical |

| 127 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 99 | [M - COOC₂H₅]⁺ | Carboethoxy radical |

| 71 | [C₄H₃S]⁺ | Further fragmentation |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For this compound, the thiocarbonyl group (C=S) is the primary chromophore responsible for its characteristic UV-Vis absorption.

n→π* and π→π* Transitions of the Thiocarbonyl Chromophore

The thiocarbonyl group, like the carbonyl group, possesses non-bonding (n) electrons on the sulfur atom and both π and π* molecular orbitals. elte.hu This allows for two principal electronic transitions:

n→π (n to pi-star) transition:* This transition involves the excitation of an electron from a non-bonding orbital (n) on the sulfur atom to an anti-bonding π* orbital of the C=S double bond. These transitions are typically of lower energy (occur at longer wavelengths) and have a lower molar absorptivity (ε) because they are symmetry-forbidden. libretexts.org

π→π (pi to pi-star) transition:* This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are higher in energy (occur at shorter wavelengths) and are generally much more intense (higher ε) as they are symmetry-allowed. youtube.com

Compared to the analogous carbonyl compound (Ethyl 2-oxocyclopentanecarboxylate), the n→π* and π→π* transitions of the thiocarbonyl group are shifted to longer wavelengths (a bathochromic or red shift). This is because the energy gap between the n and π* orbitals, and between the π and π* orbitals, is smaller in thiocarbonyls than in carbonyls.

While specific experimental data for this compound is not available, the expected absorption maxima can be estimated based on data for similar thiocarbonyl compounds.

| Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| n→π | 450 - 550 | 10 - 100 |

| π→π | 250 - 350 | 1,000 - 10,000 |

X-ray Crystallography for Solid-State Structural Determination

Molecular Conformation and Intermolecular Packing Analysis

Molecular Conformation:

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. lumenlearning.com The two most common low-energy conformations are the envelope and the half-chair . libretexts.orgscribd.com

Envelope Conformation: Four of the carbon atoms are in a plane, with the fifth carbon atom out of the plane.

Half-Chair Conformation: Three adjacent carbon atoms are in a plane, with the other two atoms displaced on opposite sides of the plane.

The specific conformation adopted by this compound would be influenced by the steric and electronic effects of the ethyl carboxylate and thioxo substituents. The substituents would likely occupy positions that minimize steric hindrance.

Intermolecular Packing:

In the solid state, molecules of this compound would pack in a way that maximizes favorable intermolecular interactions. The primary interactions would likely be:

Dipole-dipole interactions: The polar thiocarbonyl and ester groups would lead to significant dipole-dipole interactions, influencing the alignment of molecules in the crystal lattice.

The shape of the molecule and the nature of these intermolecular forces would dictate the crystal system, space group, and unit cell dimensions.

Hydrogen Bonding Networks and Crystal Engineering Aspects

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the crystal structure or hydrogen bonding networks of this compound. The experimental data required to detail its crystal engineering aspects and specific intermolecular interactions are not available in the reviewed resources.

While general principles of hydrogen bonding involving thiocarbonyl groups and ester functionalities are well-established, a specific analysis for this compound is not possible without experimental structural data. The formation of hydrogen bonds in the solid state is a key factor in determining the packing of molecules in a crystal lattice, which in turn influences the physical properties of the material.

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which is largely based on the understanding and utilization of intermolecular interactions. Supramolecular synthons, which are robust and predictable non-covalent interactions, are the building blocks of crystal engineering. For a molecule like this compound, potential synthons could involve the thiocarbonyl group and the ester group. However, without experimental data, any discussion of the specific synthons and the resulting crystal packing for this particular compound would be purely speculative.

Further research, specifically the synthesis of single crystals of this compound and their analysis by X-ray diffraction, would be necessary to provide the data for a detailed discussion of its hydrogen bonding networks and crystal engineering aspects. Such a study would reveal the precise geometry of any intermolecular hydrogen bonds, the resulting supramolecular architecture, and provide insights into the structure-property relationships for this compound.

Due to the lack of specific research on this compound, no data tables on its crystallographic or hydrogen bonding parameters can be provided.

Theoretical and Computational Investigations into Ethyl 2 Thioxocyclopentanecarboxylate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the geometry, stability, and reactivity of chemical compounds.

Density Functional Theory (DFT) Studies of Ground State Geometries

A DFT study would be the first step in the theoretical investigation of Ethyl 2-thioxocyclopentanecarboxylate. This computational method would be employed to determine the molecule's most stable three-dimensional arrangement of atoms, known as its ground state geometry. The key parameters obtained from such a study would include:

Bond Lengths: The equilibrium distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Dihedral Angles: The rotational angles between four connected atoms, which define the molecule's conformation.

Without experimental or computational data, a representative table of calculated ground state geometric parameters for this compound cannot be provided.

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: The outermost orbital containing electrons, which acts as an electron donor.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. A detailed analysis for this compound would provide the energies of these orbitals and the energy gap, which are currently unavailable in the literature.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as no published data exists.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The map is generated by calculating the electrostatic potential at the surface of the molecule.

Red regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack.

For this compound, an ESP map would reveal the electron-rich and electron-poor regions, providing insights into its intermolecular interactions. However, no such map has been published.

Conformational Analysis and Energy Landscapes

The cyclopentane (B165970) ring in this compound is not planar and can adopt various conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to study the conformational flexibility of molecules.

Molecular Mechanics: A faster method that uses classical physics to calculate the energy of different conformations.

Molecular Dynamics: A simulation technique that models the movement of atoms over time, providing a more dynamic picture of the molecule's behavior.

These simulations for this compound would help in understanding its conformational preferences and how it might behave in different environments.

Identification of Stable Conformers and Energy Barriers

Through conformational analysis, the different stable conformers of this compound could be identified. The cyclopentane ring typically adopts envelope or twist conformations. The relative energies of these conformers and the energy barriers for interconversion between them would provide a detailed energy landscape of the molecule. This information is crucial for understanding its physical and chemical properties.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Envelope | Data not available | Data not available |

| Twist | Data not available | Data not available |

This table is for illustrative purposes only, as no published data exists.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to explore the reactivity of molecules like this compound, offering insights into reaction pathways and the energetic barriers associated with them.

The elucidation of reaction mechanisms at the quantum mechanical level is a cornerstone of modern computational chemistry. For this compound, these methods can be employed to study a variety of transformations, including tautomerization, alkylation, and cycloaddition reactions.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and Density Functional Theory (DFT), which models electron correlation more efficiently, are the primary tools for mapping out reaction pathways. mdpi.comresearchgate.net A typical investigation would involve identifying the starting materials, products, and any intermediates, and then locating the transition states that connect these species on the potential energy surface. For instance, the thione-enethiol tautomerism, a key aspect of β-thioxoester chemistry, can be thoroughly investigated. encyclopedia.pubmdpi.com Computational models would predict the relative stabilities of the thione and enethiol forms and the transition state for their interconversion.

DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d,p) or larger), are particularly well-suited for these studies, providing a good balance between accuracy and computational cost. whiterose.ac.uknih.gov The nature of the transition states can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Table 1: Representative data from a hypothetical DFT study on the thione-enethiol tautomerism of this compound.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|

| Thione Tautomer | 0.00 | C=S bond length: ~1.65 Å |

| Transition State | 15.2 | C-S-H angle: ~75°, Imaginary frequency: -1250 cm⁻¹ |

Once the transition states are located, the activation energy (Ea) for a given reaction can be calculated as the energy difference between the transition state and the reactants. acs.org This is a critical parameter for predicting the reaction rate. More sophisticated calculations can also determine the Gibbs free energy of activation (ΔG‡), which includes entropic contributions and is more directly related to the rate constant. researchgate.net

The Arrhenius equation and Transition State Theory (TST) can then be used to estimate the rate constants for the elementary steps in a reaction mechanism. While precise prediction of rate constants is challenging and often requires high-level ab initio methods like coupled-cluster theory (e.g., CCSD(T)), DFT methods can provide valuable trends and relative rates for competing pathways. For example, a computational study could compare the activation energies for S-alkylation versus C-alkylation of the enethiolate form of this compound, providing insights into the regioselectivity of such reactions.

Table 2: Hypothetical calculated activation energies for competing alkylation reactions of the enethiolate of this compound.

| Reaction Pathway | Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|

| S-alkylation | 18.5 | S-alkylated product |

Spectroscopic Property Prediction from Computational Models

Computational models are also invaluable for predicting and interpreting spectroscopic data, which can aid in the characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. github.ioescholarship.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. uncw.edu By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm a proposed structure or to assign specific resonances. It's common practice to perform these calculations on a variety of possible conformations and then obtain a Boltzmann-weighted average of the chemical shifts.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. scielo.org.za These calculations are useful for identifying characteristic functional groups. For this compound, the C=S and C=O stretching frequencies would be of particular interest. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 3: Hypothetical predicted vs. experimental ¹³C NMR chemical shifts for selected atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=S | 205.2 | 204.8 |

| C=O | 170.1 | 169.5 |

| C-COOEt | 58.9 | 58.5 |

The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com For a thiocarbonyl compound like this compound, the n→π* and π→π* transitions are of primary interest. The n→π* transition of the C=S group is typically found at a longer wavelength (lower energy) compared to the analogous C=O group, often in the visible region, which would explain the color of many thiocarbonyl compounds. mdpi.comnih.gov

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. These predictions can be very useful in interpreting the observed UV-Vis spectrum and understanding the electronic structure of the molecule.

Table 4: Hypothetical TD-DFT predicted electronic transitions for this compound.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| n→π* (C=S) | 485 | 0.005 |